Acide 4-méthoxyoxane-4-carboxylique

Vue d'ensemble

Description

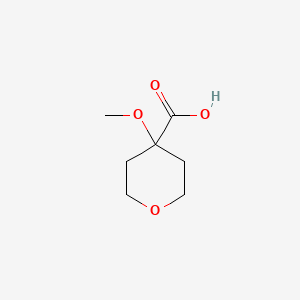

4-Methoxyoxane-4-carboxylic acid is an organic compound with the molecular formula C7H12O4 and a molecular weight of 160.17 g/mol . It is a derivative of oxane, featuring a methoxy group and a carboxylic acid functional group.

Applications De Recherche Scientifique

4-Methoxyoxane-4-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Methoxyoxane-4-carboxylic acid can be synthesized through several methods commonly used for preparing carboxylic acids:

Oxidation of Alcohols and Aldehydes: Primary alcohols and aldehydes can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) in acidic, alkaline, or neutral media.

Hydrolysis of Nitriles and Amides: Nitriles can be hydrolyzed to amides and then to carboxylic acids in the presence of catalysts (H+ or OH-).

Carboxylation of Grignard Reagents: Grignard reagents react with carbon dioxide to form salts of carboxylic acids, which are then acidified to yield the corresponding carboxylic acid.

Industrial Production Methods

Analyse Des Réactions Chimiques

Types of Reactions

4-Methoxyoxane-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized under strong conditions, although the carboxylic acid group is generally resistant to mild oxidizing agents.

Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes, depending on the reducing agent used.

Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products

Oxidation: Further oxidation may yield carbon dioxide and water.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted oxane derivatives.

Mécanisme D'action

The specific mechanism of action for 4-Methoxyoxane-4-carboxylic acid is not well-documented. as a carboxylic acid, it may interact with biological molecules through hydrogen bonding and ionic interactions, influencing various biochemical pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Methoxybenzoic acid: Similar structure but with a benzene ring instead of an oxane ring.

4-Methoxyphenylacetic acid: Contains a phenyl group instead of an oxane ring.

4-Methoxybutanoic acid: Similar structure but with a butane backbone instead of an oxane ring.

Uniqueness

4-Methoxyoxane-4-carboxylic acid is unique due to its oxane ring structure, which imparts different chemical properties compared to its aromatic or aliphatic counterparts

Activité Biologique

4-Methoxyoxane-4-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and implications for medicinal chemistry, supported by various studies and research findings.

Chemical Structure and Properties

4-Methoxyoxane-4-carboxylic acid is characterized by its oxane (morpholine-like) structure with a methoxy group and a carboxylic acid functional group. The presence of these functional groups suggests potential interactions with biological targets, which can lead to various pharmacological effects.

Synthesis

The synthesis of 4-Methoxyoxane-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. The methods may include:

- Nucleophilic substitution reactions to introduce the methoxy group.

- Carboxylation processes to add the carboxylic acid functionality.

- Purification techniques such as recrystallization or chromatography to isolate the final product.

Antimicrobial Activity

Research indicates that compounds similar to 4-Methoxyoxane-4-carboxylic acid exhibit significant antimicrobial properties. For instance, derivatives of quinoline-4-carboxylic acids have been shown to possess antibacterial activity against various strains, including multidrug-resistant bacteria. In a study evaluating several analogs, compounds demonstrated inhibition zones ranging from 13.7 mm to 20.7 mm against E. coli at concentrations as low as 0.1 μg/μL .

Anticancer Properties

The potential anticancer activity of 4-Methoxyoxane-4-carboxylic acid has been investigated through its role as a histone deacetylase (HDAC) inhibitor. HDACs are crucial in regulating gene expression and are often overexpressed in cancer cells. Studies have shown that related compounds can induce apoptosis in cancer cell lines, such as K562 cells, with increasing apoptotic rates observed with higher concentrations (up to 27.92% at 4 μM) compared to standard treatments like SAHA .

Antioxidant Activity

The antioxidant capacity of compounds related to 4-Methoxyoxane-4-carboxylic acid has also been evaluated using assays such as DPPH radical scavenging tests. Certain derivatives showed significant radical scavenging activity, which is essential for mitigating oxidative stress in biological systems .

Study on Antimicrobial Efficacy

A recent study synthesized a series of quinoline derivatives and evaluated their antimicrobial efficacy against clinical isolates of bacteria. The findings highlighted that specific structural modifications enhanced antibacterial activity, suggesting that similar modifications could be applied to 4-Methoxyoxane-4-carboxylic acid for improved efficacy .

Anticancer Mechanism Exploration

In another investigation focused on HDAC inhibitors, several derivatives were tested for their ability to inhibit cancer cell proliferation and induce apoptosis. The results indicated that structural variations significantly influenced their biological activity, providing insights into the design of more effective anticancer agents based on the oxane framework .

Data Tables

Propriétés

IUPAC Name |

4-methoxyoxane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-10-7(6(8)9)2-4-11-5-3-7/h2-5H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJJYOPVQSMINBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCOCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30654015 | |

| Record name | 4-Methoxyoxane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1010836-49-3 | |

| Record name | 4-Methoxyoxane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxyoxane-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.